7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one

Analytical chemistry Quality control Isoflavonoid identification

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 19725-44-1), also designated 7-methoxy-2-methylisoflavone, is a 7-O-methylated isoflavonoid belonging to the chromone/flavonoid superfamily. It bears a 2-methyl substituent and a 3-phenyl ring on the γ-pyrone core, with a methoxy group at C7 (molecular formula C₁₇H₁₄O₃, MW 266.29 g/mol).

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 19725-44-1
Cat. No. B1348300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
CAS19725-44-1
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C17H14O3/c1-11-16(12-6-4-3-5-7-12)17(18)14-9-8-13(19-2)10-15(14)20-11/h3-10H,1-2H3
InChIKeyXRGWZIGGCNSFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 19725-44-1): Procurement-Relevant Identity and Physicochemical Baseline


7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 19725-44-1), also designated 7-methoxy-2-methylisoflavone, is a 7-O-methylated isoflavonoid belonging to the chromone/flavonoid superfamily [1]. It bears a 2-methyl substituent and a 3-phenyl ring on the γ-pyrone core, with a methoxy group at C7 (molecular formula C₁₇H₁₄O₃, MW 266.29 g/mol) [2]. The compound has been isolated from Glycyrrhiza glabra (licorice) and detected in tea and herbal spices [3]. It is a neutral, hydrophobic solid (XLogP 3.4; TPSA 35.50 Ų; 0 H-bond donors) with a melting point of 142–143 °C and characteristic UV absorption maxima at 230 and 295 nm (MeOH), exhibiting no shift with AlCl₃, NaOAc, or NaOMe [4]. These physicochemical features directly inform procurement decisions where identity confirmation, purity assessment, and formulation compatibility are critical.

Why 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one Cannot Be Replaced by Generic Isoflavone or Chromone Analogs


The compound occupies a precise structural niche at the intersection of three variable positions on the isoflavone scaffold: a 2-methyl group, a 3-phenyl substituent, and a 7-methoxy (rather than 7-hydroxy) functionality. Removing the 2-methyl yields 7-methoxyisoflavone (CAS 1621-56-3), which loses the steric and electronic contribution of the C2 substituent [1]. Demethylating the 7-position to the 7-hydroxy analog (CAS 2859-88-3) introduces a hydrogen-bond donor, increasing polarity, altering solubility, and enabling phase II conjugation (glucuronidation/sulfation) that is blocked in the 7-methoxy form [2]. Omitting the 7-substituent entirely (2-methyl-3-phenyl-4H-chromen-4-one) removes a key metabolic and physicochemical discriminant. These modifications produce measurable shifts in melting point, chromatographic retention, UV spectral response to shift reagents, and predicted ADMET parameters—each of which can confound analytical identification, biological assay interpretation, and formulation development if an incorrect analog is procured [3][4]. The quantitative evidence below demonstrates that substitution at even a single position produces verifiable differentiation relevant to scientific selection.

Quantitative Differentiation Evidence for 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one Against Closest Analogs


UV Spectral Fingerprint: Diagnostic Absence of Shift Reagent Response Distinguishes 7-Methoxy from 7-Hydroxy Analog

The target compound displays UV absorption maxima at 230 and 295 nm in methanol and critically shows no spectral shift upon addition of AlCl₃, NaOAc, or NaOMe [1]. This non-responsiveness is diagnostic of a blocked (methylated) 7-hydroxyl group. In contrast, the 7-hydroxy analog (7-hydroxy-2-methylisoflavone, CAS 2859-88-3) possesses a free phenolic OH at C7 and would be expected to exhibit a bathochromic shift with NaOAc (ionization of the 7-OH) and a characteristic shift with AlCl₃ (chelation with the adjacent carbonyl), consistent with well-established flavonoid UV shift rules [2]. This differential UV behavior provides a definitive, low-cost analytical discriminator between the 7-methoxy and 7-hydroxy forms that cannot be resolved by molecular weight alone (266.29 vs. 252.27 g/mol).

Analytical chemistry Quality control Isoflavonoid identification

Melting Point Differentiation: 142–143 °C Provides a Crystallinity-Based Identity Check Distinct from Closest Analogs

The target compound has a reported melting point of 142–143 °C [1]. This value differs substantially from its 7-hydroxy analog (7-hydroxy-2-methylisoflavone, CAS 2859-88-3), which has a reported melting point of approximately 240 °C—a difference of ~97 °C attributable to the stronger intermolecular hydrogen-bonding network of the free phenolic OH [2]. The 7-methoxyisoflavone analog lacking the 2-methyl group (CAS 1621-56-3) melts at 156–158 °C, a difference of 13–16 °C from the target compound [3]. These melting point gaps are sufficiently wide to serve as a practical identity and purity screen by differential scanning calorimetry or melting point apparatus in procurement QC workflows.

Analytical chemistry Solid-state characterization Purity assessment

Molecular Docking Scores at Estrogen Receptors: Comparable ERβ Affinity with Isorhamnetin, Different Target Selectivity Profile vs. Quercetin

In a network pharmacology and molecular docking study of Huangqi-Dangshen for myasthenia gravis treatment, 7-methoxy-2-methylisoflavone was docked against estrogen receptors ESR1 (PDB 7baa) and ESR2 (PDB 3oll), yielding binding energies of −7.1 kcal/mol and −8.1 kcal/mol, respectively [1]. In the same study, isorhamnetin gave comparable scores of −7.2 kcal/mol (ESR1) and −8.0 kcal/mol (ESR2), while quercetin docked to entirely different targets (EGFR −6.8, CASP3 −6.6, AR −7.2 kcal/mol) [1]. The 7-methoxy-2-methylisoflavone–ESR2 interaction (−8.1 kcal/mol) was the numerically strongest among all compound–target pairs reported in the study, marginally exceeding isorhamnetin–ESR2 (−8.0 kcal/mol). The predicted estrogen receptor binding probability from admetSAR is 91.20%, with androgen receptor binding at 92.23% [2].

Estrogen receptor Molecular docking Network pharmacology

Hydrogen-Bond Donor Count and Predicted ADMET Profile: Zero HBD Confers Differentiated Drug-Likeness vs. 7-Hydroxy and Polyhydroxy Isoflavones

The target compound has zero hydrogen-bond donors (HBD = 0) due to 7-O-methylation, compared with one HBD for the 7-hydroxy analog (CAS 2859-88-3) and four HBD for isorhamnetin [1]. This directly impacts predicted membrane permeability and metabolic conjugation susceptibility. Computationally predicted ADMET parameters (admetSAR 2) indicate human intestinal absorption probability of 99.72%, Caco-2 permeability of 90.77%, and human oral bioavailability of 84.29% [2]. The compound is predicted to inhibit CYP1A2 (98.40% probability), CYP2C19 (95.97%), and CYP2C9 (89.49%), while showing a negative blood-brain barrier penetration prediction (60.00%) [2]. By comparison, 7-methoxyisoflavone (lacking the 2-methyl) has been experimentally characterized as an AMPK activator , a functional annotation not yet established for the 2-methylated target compound. These predicted differences in CYP inhibition profile and transporter interaction (predicted OATP1B1 inhibitor 96.76%, OATP1B3 inhibitor 99.60%) provide testable hypotheses for differential pharmacokinetic behavior.

ADMET Drug-likeness Permeability CYP inhibition

Aldehyde Dehydrogenase 1A1 Inhibitory Activity: Target Compound Potency in the Low Micromolar Range vs. Potent Sub-Micromolar 7-Methoxyisoflavonoids

The ChEMBL database records a potency value of 15,848.9 nM (≈15.8 µM) for 7-methoxy-2-methylisoflavone against human aldehyde dehydrogenase 1A1 (ALDH1A1), sourced from CMAUP [1][2]. For context, prunetin (4',5-dihydroxy-7-methoxyisoflavone), a related 7-O-methylated isoflavone, inhibits hamster ALDH2 with an IC₅₀ of 0.45 µM—approximately 35-fold more potent [3]. The target compound's comparatively modest ALDH1A1 potency suggests that the 2-methyl-3-phenyl substitution pattern, while conferring distinct physicochemical properties, does not optimize ALDH inhibition relative to polyhydroxylated 7-methoxyisoflavones. This quantitative activity differential is relevant when selecting compounds for ALDH-focused screening: prunetin or more potent synthetic ALDH1A1 inhibitors (e.g., NCT-505, IC₅₀ = 7 nM [3]) would be preferred for target engagement studies, while the target compound may serve as a scaffold for SAR exploration or as a negative/low-potency control.

Aldehyde dehydrogenase Enzyme inhibition Isoflavonoid SAR

Procurement-Driven Application Scenarios for 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Isoflavonoid Identification in Plant Extracts and Food Matrices

The compound's well-defined UV spectral signature (λmax 230, 295 nm; no shift with AlCl₃, NaOAc, NaOMe) and melting point (142–143 °C) make it suitable as a chromatographic and spectrophotometric reference standard for the identification of 7-O-methylated isoflavones in Glycyrrhiza glabra, tea (Camellia sinensis), and herbal products [1]. Its diagnostic non-responsiveness to shift reagents allows analysts to distinguish it from co-occurring 7-hydroxy isoflavones in the same extract without MS confirmation, reducing analytical cost [1]. The compound's natural occurrence in licorice and tea [2] supports its use in authenticity and adulteration testing of botanical raw materials.

Control Compound or Scaffold for Estrogen Receptor β (ERβ) Molecular Docking and SAR Studies

With a docking score of −8.1 kcal/mol at ESR2 (PDB 3oll), 7-methoxy-2-methylisoflavone provides a computationally validated hit for ERβ-focused virtual screening campaigns [3]. Its zero H-bond donor count and moderate lipophilicity (XLogP 3.4) differentiate it from polyhydroxylated flavonoids like isorhamnetin (HBD = 4), offering a distinct physicochemical profile for testing membrane permeability hypotheses in ER-mediated cellular assays [4]. Researchers comparing ER ligand SAR across hydroxylated vs. methoxylated isoflavonoid series can use this compound as the fully methylated (at C7) reference point.

Low-Potency ALDH1A1 Inhibitor as a Tool Compound for Isoflavonoid Aldehyde Dehydrogenase SAR Deconvolution

With an ALDH1A1 potency of approximately 15.8 µM [5], this compound serves as a low-potency reference point for establishing the SAR contribution of ring hydroxylation in isoflavonoid ALDH inhibition. Its activity is 35-fold weaker than prunetin (ALDH2 IC₅₀ = 0.45 µM), which bears additional 4'- and 5-hydroxyl groups [6]. This potency gap allows researchers to quantify the contribution of A-ring and B-ring hydroxylation to ALDH inhibition by direct comparison, using the target compound as a minimal-activity baseline scaffold.

Physicochemical Probe for CYP Inhibition Panel Screening and Drug–Drug Interaction Prediction Studies

The predicted CYP inhibition profile—CYP1A2 (98.40%), CYP2C19 (95.97%), and CYP2C9 (89.49%)—identifies this compound as a candidate for in vitro CYP inhibition panel screening to validate these computational predictions [4]. Given the compound's zero HBD count and structural simplicity relative to polyhydroxylated flavonoids, it offers a cleaner probe for assessing the contribution of the chromone core and 7-methoxy substituent to CYP isoform inhibition, without confounding by multiple hydroxyl-mediated interactions.

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